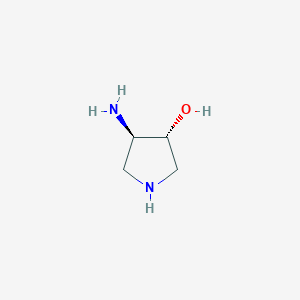

(3R,4R)-4-aminopyrrolidin-3-ol

Description

(3R,4R)-4-Aminopyrrolidin-3-ol is a bicyclic amine-alcohol compound characterized by a pyrrolidine scaffold with hydroxyl (-OH) and amino (-NH2) groups at the 3- and 4-positions, respectively. Its stereochemistry (3R,4R) is critical for its biological activity, as evidenced by its role in pharmaceutical intermediates. For example, crystalline forms of derivatives of this compound are utilized in cancer therapeutics due to their ability to modulate kinase activity or disrupt proliferative pathways .

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

102.14 g/mol |

IUPAC Name |

(3R,4R)-4-aminopyrrolidin-3-ol |

InChI |

InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2/t3-,4-/m1/s1 |

InChI Key |

ZCZJKVCIYONNJR-QWWZWVQMSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)N |

Canonical SMILES |

C1C(C(CN1)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemical Impact

The biological and physicochemical properties of pyrrolidine derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Stereochemical Specificity: The (3R,4R) configuration in (3R,4R)-4-aminopyrrolidin-3-ol derivatives confers selectivity in kinase inhibition, as seen in its crystalline form used for cancer treatment . In contrast, epimeric forms (e.g., 3R,4S or 3S,4R) show reduced binding affinity due to mismatched spatial orientation .

Substituent Effects on Bioactivity :

- Fluorine Substitution : Replacing -NH2 with -F (as in (3R,4R)-4-Fluoropyrrolidin-3-ol) enhances metabolic stability and bioavailability, making it suitable for prolonged therapeutic action .

- Benzyl and Aryl Groups : The addition of hydrophobic groups like benzyl (e.g., (3S,4R)-4-benzylpyrrolidin-3-ol) increases membrane permeability but may reduce aqueous solubility .

Antiviral Applications: The compound (3R,4S)-1-[(4-amino-pyrrolo[3,2-d]pyrimidinyl)methyl]-4-propylpyrrolidin-3-ol demonstrates potent antiviral activity by mimicking nucleoside structures, disrupting viral replication .

Crystallographic Insights :

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | Solubility (Predicted) | LogP |

|---|---|---|---|---|

| (3R,4R)-4-Aminopyrrolidin-3-ol | C4H10N2O | 102.13 | High (polar groups) | -1.2 |

| (3R,4R)-4-Fluoropyrrolidin-3-ol | C4H8FNO | 105.11 | Moderate | 0.3 |

| (3S,4R)-4-Benzylpyrrolidin-3-ol | C11H15NO | 177.24 | Low (hydrophobic) | 2.1 |

| (3R,4S)-4-Propylpyrrolidin-3-ol derivative | C14H21N5O | 275.35 | Low (bulky substituent) | 1.8 |

Structure–Activity Relationships (SAR)

- Position 4 Modifications: Amino (-NH2) and fluoro (-F) groups at C4 enhance target engagement in enzymes or receptors. Bulky substituents (e.g., propyl, benzyl) at C4 improve selectivity but may reduce solubility .

- Hydroxyl Group at C3 :

- Essential for hydrogen bonding with active sites (e.g., kinases, viral polymerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.